molecular formula C8H14N2O3 B574902 Methyl 1-acetylpiperazine-2-carboxylate CAS No. 171504-96-4

Methyl 1-acetylpiperazine-2-carboxylate

Cat. No. B574902
CAS RN: 171504-96-4
M. Wt: 186.211
InChI Key: QSVNWNACIFWWIP-UHFFFAOYSA-N
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Description

“Methyl 1-acetylpiperazine-2-carboxylate” is a chemical compound with the molecular formula C8H14N2O3 . It is used in various applications in the field of chemistry .


Molecular Structure Analysis

The molecular weight of “Methyl 1-acetylpiperazine-2-carboxylate” is 186.21 . The InChI code for this compound is 1S/C8H14N2O3.2ClH/c1-6(11)10-4-3-9-5-7(10)8(12)13-2;;/h7,9H,3-5H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

“Methyl 1-acetylpiperazine-2-carboxylate” is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

“Methyl 1-acetylpiperazine-2-carboxylate” is used in chemical synthesis. It’s a compound with the formula C8H14N2O3 and a molecular weight of 186.21 . It’s often used in the synthesis of other complex organic compounds.

Pharmaceutical Applications

Piperazine derivatives, such as “Methyl 1-acetylpiperazine-2-carboxylate”, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity.

Synthesis of Piperazines

“Methyl 1-acetylpiperazine-2-carboxylate” can be used in the synthesis of piperazines. The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Production of Piperazinopyrrolidinones

Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction can give piperazinopyrrolidinones . This is a significant application in the field of organic chemistry.

Synthesis of 2-Substituted Chiral Piperazines

“Methyl 1-acetylpiperazine-2-carboxylate” can be used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 1-acetylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-6(11)10-4-3-9-5-7(10)8(12)13-2/h7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVNWNACIFWWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668301
Record name Methyl 1-acetylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-acetylpiperazine-2-carboxylate

CAS RN

171504-96-4
Record name Methyl 1-acetylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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